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Compound of Interest

Compound Name: 4-lodo-2,6-dimethylphenol

Cat. No.: B087620

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for validating the chemical
structure of 4-iodo-2,6-dimethylphenol against its precursor and a halogenated analog.
Detailed experimental protocols and data summaries are presented to aid in the unambiguous
identification and characterization of this compound.

Structural Confirmation and Comparative Analysis

The structure of 4-iodo-2,6-dimethylphenol is confirmed through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing the obtained spectra
with those of structurally related compounds, such as the starting material 2,6-dimethylphenol
and the analogous 4-chloro-2,6-dimethylphenol, a confident structural assignment can be
made.

The primary distinguishing features in the spectra of 4-iodo-2,6-dimethylphenol arise from the
presence of the iodine atom at the para position of the phenol ring. This substitution influences
the electronic environment of the aromatic protons and the overall vibrational modes of the
molecule, leading to characteristic shifts and patterns in the respective spectra.

Physicochemical and Spectroscopic Data Summary
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The following table summarizes key physicochemical and spectroscopic data for 4-iodo-2,6-

dimethylphenol and its comparative compounds. This data is essential for confirming the

identity and purity of the synthesized compound.

Property

4-jodo-2,6-
dimethylphenol

2,6-dimethylphenol

4-chloro-2,6-
dimethylphenol

Molecular Formula

C8HOIO[1]

C8H100[2]

C8HICIO[3]

Molecular Weight

248.06 g/mol [4]

122.16 g/mol [2]

156.61 g/mol [3]

CAS Number

10570-67-9[5]

576-26-1[2]

1123-63-3[3]

1H NMR (Aromatic)

~7.3 ppm (s, 2H)

~6.7-7.0 ppm (m, 3H)

~7.1 ppm (s, 2H)

1H NMR (Methyl)

~2.2 ppm (s, 6H)

~2.2 ppm (s, 6H)

~2.2 ppm (s, 6H)

1H NMR (Hydroxyl)

~5.0 ppm (s, 1H)

~4.5 ppm (s, 1H)

~5.3 ppm (s, 1H)

Key IR Peaks (cm™1)

~3400 (O-H), ~2950
(C-H), ~1470 (C=C),
~850 (C-I)

~3400 (O-H), ~2950
(C-H), ~1480 (C=C)

~3400 (O-H), ~2950
(C-H), ~1470 (C=C),
~860 (C-Cl)

Mass Spectrum (m/z)

M* at 248

M* at 122

M* at 156, 158

(isotope pattern)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

e Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls

or DMSO-ds).
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e Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment (zg30).

e Number of Scans: 16-32.

e Spectral Width: 0-12 ppm.

¢ Relaxation Delay: 1-2 seconds.

o Reference: Tetramethylsilane (TMS) at O ppm.

13C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0-220 ppm.

Relaxation Delay: 2 seconds.

Reference: Solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid sample directly on the ATR crystal.
e Apply pressure using the anvil to ensure good contact.

Data Acquisition:
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e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm™1,
e Number of Scans: 16-32.

o Background: A background spectrum of the clean ATR crystal should be collected prior to
sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El or Electrospray lonization - ESI).

Sample Preparation:

o EI-MS: Introduce a small amount of the sample directly into the ion source, often via a direct
insertion probe or after separation by Gas Chromatography (GC).

o ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low
concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or after
Liguid Chromatography (LC) separation.

Data Acquisition (EI-MS):
« lonization Energy: 70 eV.
e Mass Range: m/z 50-500.

e Scan Speed: 1 scan/second.

Visualizing Structural Relationships and Validation
Workflow

The following diagrams illustrate the chemical structures of the compared molecules and the
logical workflow for validating the structure of 4-iodo-2,6-dimethylphenol.
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Chemical Structures

___________ (_:lllgf_il_lét_if_)f_l> 4-chloro-2,6-dimethylphenol
C8H9CIO

2,6-dimethylphenol
C8H100

Iodination

4-iodo-2,6-dimethylphenol
C8H9IO

Click to download full resolution via product page

Caption: Chemical structures of 4-iodo-2,6-dimethylphenol and related compounds.
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Caption: Workflow for the structural validation of 4-iodo-2,6-dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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